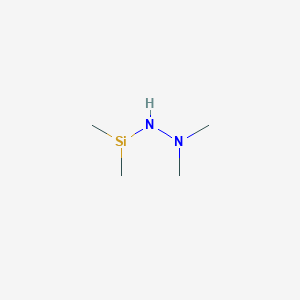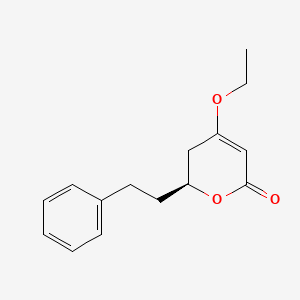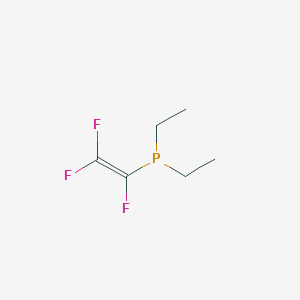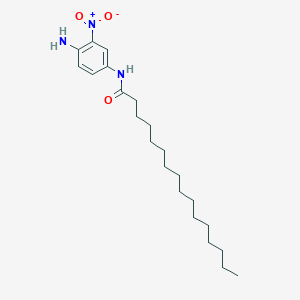
N-(4-Amino-3-nitrophenyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3-nitrophenyl)hexadecanamide: is an organic compound with the molecular formula C22H37N3O3 It is characterized by the presence of a hexadecanamide backbone substituted with a 4-amino-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-nitrophenyl)hexadecanamide typically involves the following steps:
Nitration: The starting material, 4-nitroaniline, undergoes nitration to introduce the nitro group at the 3-position.
Amidation: The nitrated product is then reacted with hexadecanoic acid or its derivatives under appropriate conditions to form the hexadecanamide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in N-(4-Amino-3-nitrophenyl)hexadecanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(4-Amino-3-aminophenyl)hexadecanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides and other oxidized products.
Applications De Recherche Scientifique
Chemistry: N-(4-Amino-3-nitrophenyl)hexadecanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its functional groups allow for cross-linking and other modifications, enhancing the properties of the resulting materials.
Mécanisme D'action
The mechanism of action of N-(4-Amino-3-nitrophenyl)hexadecanamide and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.
Comparaison Avec Des Composés Similaires
N-(4-Amino-3-nitrophenyl)octadecanamide: Similar structure but with an octadecanamide backbone.
N-(4-Amino-3-nitrophenyl)decanamide: Similar structure but with a decanamide backbone.
Uniqueness: N-(4-Amino-3-nitrophenyl)hexadecanamide is unique due to its specific chain length and the presence of both nitro and amino groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
581806-75-9 |
|---|---|
Formule moléculaire |
C22H37N3O3 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-(4-amino-3-nitrophenyl)hexadecanamide |
InChI |
InChI=1S/C22H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)24-19-16-17-20(23)21(18-19)25(27)28/h16-18H,2-15,23H2,1H3,(H,24,26) |
Clé InChI |
IRBPXVAXCBONQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
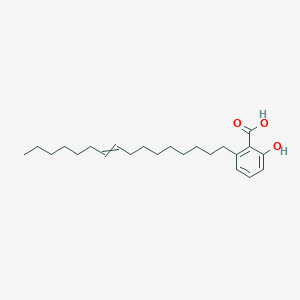
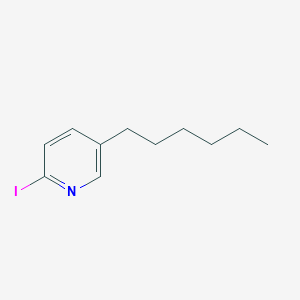
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
